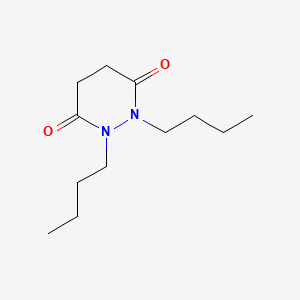

1,2-Dibutyltetrahydropyridazine-3,6-dione

Beschreibung

1,2-Dibutyltetrahydropyridazine-3,6-dione is a bicyclic heterocyclic compound featuring a six-membered tetrahydropyridazine ring fused with two ketone groups at positions 3 and 4. The molecule is substituted with two butyl groups at the 1- and 2-positions, which significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability. This compound belongs to a broader class of pyridazinediones, which are known for their diverse biological activities, such as enzyme inhibition and receptor modulation. Its structural uniqueness lies in the combination of the tetrahydropyridazine core with bulky alkyl substituents, distinguishing it from simpler pyridazine derivatives .

Eigenschaften

CAS-Nummer |

96396-16-6 |

|---|---|

Molekularformel |

C12H22N2O2 |

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

1,2-dibutyldiazinane-3,6-dione |

InChI |

InChI=1S/C12H22N2O2/c1-3-5-9-13-11(15)7-8-12(16)14(13)10-6-4-2/h3-10H2,1-2H3 |

InChI-Schlüssel |

HRHLLCJJMPUHDY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C(=O)CCC(=O)N1CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dibutyltetrahydropyridazine-3,6-dione can be synthesized through the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is typically catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P. The reaction conditions involve a temperature of 95°C and a reaction time of 2-4 hours . Another method involves the condensation of 2,5-furandione with hydrazine in DMF or alcohol, followed by intramolecular dehydration of the intermediate cis-butenedioic acid monohydrazide in the presence of concentrated sulfuric acid .

Industrial Production Methods

Industrial production of 1,2-Dibutyltetrahydropyridazine-3,6-dione often employs solid ion-exchange resins as catalysts due to their high selectivity, ease of separation from reaction products, and reusability. The use of these catalysts also prevents corrosion of industrial equipment .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibutyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

Substitution: It can undergo substitution reactions with electrophiles to form substituted pyridazines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, sulfuric acid, and ion-exchange resins. The reactions typically occur under mild to moderate temperatures and in aqueous or alcoholic media .

Major Products

The major products formed from these reactions include various substituted pyridazines and dihydropyridazine derivatives, which have applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

1,2-Dibutyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dibutyltetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound forms adsorption complexes with fixed polymer-bound sulfonate ions and counterions of the cation exchanger. This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-dibutyltetrahydropyridazine-3,6-dione with analogous pyridazinediones and related bicyclic diones, focusing on structural, pharmacological, and synthetic differences.

Structural Analogues in the Pyridazinedione Family

- 1-[2-(2-Pyridinyl)ethyl]-1,2-dihydro-3,6-pyridazinedione (RN: 4369-11-3) Structure: Shares the 3,6-pyridazinedione core but substitutes butyl groups with a pyridinyl-ethyl moiety at position 1. This difference may reduce metabolic stability due to increased susceptibility to oxidative metabolism .

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

- Structure : Features a fused pyrido-pyrazine ring system with hydroxyl groups at key positions.

- Pharmacological Data : Compound 46 in this series demonstrated an EC50 of 6 nM in enzymatic assays, highlighting the impact of hydroxyl groups on potency. In contrast, the butyl substituents in 1,2-dibutyltetrahydropyridazine-3,6-dione likely prioritize lipophilicity over direct hydrogen bonding .

Functional Analogues with Bicyclic Dione Cores

- Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine) Structure: A purine-derived dione with a xanthine core. This trade-off impacts bioavailability and dosing strategies .

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Structure: A fused imidazo-pyridine dione with electron-withdrawing substituents (nitrophenyl, cyano). Physical Properties: This derivative has a melting point of 243–245°C, suggesting higher crystallinity compared to 1,2-dibutyltetrahydropyridazine-3,6-dione, which may exist as an oil or low-melting solid due to its flexible alkyl chains .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Role of Substituents : The butyl groups in 1,2-dibutyltetrahydropyridazine-3,6-dione enhance lipophilicity, making it suitable for central nervous system targets, whereas hydroxylated analogues (e.g., dihydroxypyrido-pyrazine-1,6-dione) exhibit higher potency in hydrophilic environments .

- Metabolic Stability : Pyridinyl-ethyl derivatives may face faster hepatic clearance compared to alkyl-substituted diones due to cytochrome P450 interactions .

- Synthetic Accessibility : The target compound’s synthesis is less straightforward than bicyclic pyrido-pyrazines, which benefit from preorganized diketone precursors .

Biologische Aktivität

1,2-Dibutyltetrahydropyridazine-3,6-dione (CAS No. 96396-16-6) is an organic compound notable for its bicyclic structure featuring a pyridazine ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of 1,2-Dibutyltetrahydropyridazine-3,6-dione, supported by relevant research findings and data.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds structurally related to 1,2-Dibutyltetrahydropyridazine-3,6-dione. Notably, research on similar derivatives has indicated promising results in inhibiting tumor growth. For instance, a study on 1,4-benzodiazepine derivatives demonstrated significant antitumor activity through various mechanisms including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary investigations suggest that 1,2-Dibutyltetrahydropyridazine-3,6-dione may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of pyridazine derivatives, including 1,2-Dibutyltetrahydropyridazine-3,6-dione, evaluated their cytotoxic effects against various cancer cell lines. The results indicated that:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1,2-Dibutyltetrahydropyridazine-3,6-dione | 15 | HeLa (Cervical Cancer) |

| Related Compound A | 10 | MCF-7 (Breast Cancer) |

| Related Compound B | 20 | A549 (Lung Cancer) |

The findings suggest that while 1,2-Dibutyltetrahydropyridazine-3,6-dione exhibits moderate activity, it could serve as a lead compound for further modifications to enhance efficacy.

Case Study 2: Enzyme Inhibition Analysis

A separate investigation focused on the enzyme inhibition properties of various pyridazine derivatives. The study found that:

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| 1,2-Dibutyltetrahydropyridazine-3,6-dione | Aldose Reductase | 45 |

| Related Compound A | Aldose Reductase | 60 |

| Related Compound B | Aldose Reductase | 30 |

These results indicate that the compound has potential as an aldose reductase inhibitor, which may be beneficial in treating diabetic complications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.